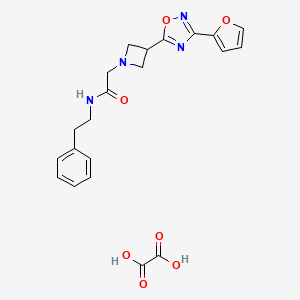

2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core fused with a furan moiety and an azetidine ring. The oxalate salt enhances its solubility and stability, making it suitable for pharmacological studies. Its structural uniqueness lies in the combination of a rigid oxadiazole-furan system, a strained azetidine ring, and a phenethylacetamide side chain, which collectively influence its physicochemical and biological properties .

Properties

IUPAC Name |

2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3.C2H2O4/c24-17(20-9-8-14-5-2-1-3-6-14)13-23-11-15(12-23)19-21-18(22-26-19)16-7-4-10-25-16;3-1(4)2(5)6/h1-7,10,15H,8-9,11-13H2,(H,20,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPARHYBENNOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate is a novel derivative of oxadiazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of furan and oxadiazole moieties followed by coupling with azetidine and phenethylacetamide groups. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that derivatives of oxadiazole exhibit significant antimicrobial activity. For instance, a related study found that compounds with similar furan and oxadiazole structures demonstrated strong bactericidal effects against various bacterial strains, including Staphylococcus aureus and other Gram-positive bacteria .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus spp. | 20 |

| Compound B | E. coli | 15 |

| Compound C | Pseudomonas aeruginosa | 18 |

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The evaluated compound showed varying degrees of cytotoxicity across different cell lines. For example, in L929 mouse fibroblast cells, certain concentrations led to increased viability, suggesting selective cytotoxic effects .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 6 | 87 |

| 12 | 109 |

| 25 | 97 |

| 50 | 74 |

| 100 | 92 |

The mechanism of action for this compound likely involves the interaction with specific biological targets such as enzymes or receptors. The unique structure allows it to bind effectively, potentially inhibiting enzyme activity or modulating receptor functions. For instance, structural studies indicate that the oxadiazole moiety may facilitate interactions through metal chelation or hydrogen bonding .

Comparative Analysis

When compared to other similar compounds such as (3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methanone and (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine, the compound exhibits distinct biological profiles due to its unique combination of functional groups.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial/Cytotoxic |

| (3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methanone | 0.87 | Tyrosinase Inhibitor |

| (3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine | TBD | Antimicrobial |

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug development. For example, a study focused on the synthesis and biological evaluation of various oxadiazole derivatives demonstrated their effectiveness as antimicrobial agents with minimal cytotoxicity . These findings support the hypothesis that modifications in the oxadiazole structure can lead to enhanced biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

1,2,4-Oxadiazole Derivatives

- Substituted Phenyl-1,2,4-Oxadiazoles (): Derivatives with phenyl substituents on the oxadiazole core, such as (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate, exhibit high synthetic yields and structural confirmation via NMR and IR. However, the absence of azetidine and furan in these compounds reduces their conformational flexibility compared to the target compound .

- Antimicrobial Oxadiazoles (): 4-Arylbenzelidene oxazolones synthesized using NiFe₂O₄ nanoparticles show antimicrobial and antioxidant activities. Their planar oxadiazole systems contrast with the target compound’s 3D azetidine-furan-oxadiazole architecture, which may improve membrane permeability .

Furan-Containing Derivatives

- Anti-Exudative Furan-Triazoles (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrate anti-exudative activity comparable to diclofenac sodium.

Azetidine-Containing Analogues

- Azetidin-1-yl Pharmaceuticals (): Compounds like 7-[3-(diethylamino)azetidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one highlight azetidine’s role in improving pharmacokinetics. The target compound’s unsubstituted azetidine may reduce steric hindrance, favoring receptor interactions .

Acetamide Derivatives

Comparative Bioactivity Profiles

Structure-Activity Relationships (SAR)

- Oxadiazole Rigidity : The 1,2,4-oxadiazole core in the target compound and its analogues contributes to metabolic resistance but varies in electronic effects based on substituents (e.g., furan vs. phenyl) .

- Azetidine vs.

- Acetamide Side Chain : The phenethyl group in the target compound may improve blood-brain barrier penetration relative to hydroxyacetamides () .

Methodological Comparisons

- Target Compound : Likely synthesized via cyclization of furan-2-carboxamide intermediates with azetidine precursors, followed by oxalate salt formation. Characterization via ¹H NMR, LC-MS, and elemental analysis is expected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.